REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[C:10](=[O:13])([O-])[O-].[Na+].[Na+].[CH3:16][O:17][C:18]1[N:25]=[CH:24][CH:23]=[CH:22][C:19]=1CCl>O.C(Cl)Cl>[CH3:16][O:17][C:18]1[N:25]=[CH:24][CH:23]=[CH:22][C:19]=1[C:10]([NH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)=[O:13] |f:1.2.3|
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=NC=C1
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
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COC1=C(CCl)C=CC=N1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
product
|
Quantity
|
0.37 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring the heterogeneous reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 liter, three neck, round bottom flask equipped with a mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
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TEMPERATURE
|
Details
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was cooled in an ice-bath
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Type
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STIRRING
|
Details
|
as vigorous stirring
|
Type
|
CUSTOM
|
Details
|
At this point the organic layer was removed
|
Type
|
EXTRACTION
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Details
|
the aqueous layer extracted twice with 100 ml
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were then extracted three times with cold,
|
Type
|
ADDITION
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Details
|
dilute (0.5N) sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
affording 97 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane
|
Type
|
CUSTOM
|
Details
|
gave the analytical sample
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)NCCC2=CC=NC=C2)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |